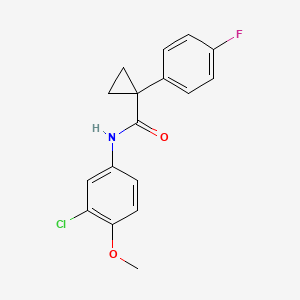
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as CPP-115, is a novel small molecule that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is involved in the metabolism of the inhibitory neurotransmitter GABA in the brain. In
作用機序
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect. The compound has also been shown to increase the levels of the GABAergic metabolite homocarnosine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase GABA levels in the brain, which can have a calming and anti-convulsant effect. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has also been shown to reduce alcohol consumption and prevent relapse in animal models of alcohol addiction. The compound has been shown to increase the levels of the GABAergic metabolite homocarnosine, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several advantages for use in lab experiments. The compound is highly selective for GABA-AT and has a low toxicity profile, making it a safe and effective tool for studying the role of GABA in the brain. However, N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has some limitations for use in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has a short half-life in the body, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has shown promise in animal models of epilepsy, anxiety disorders, and addiction, and further research is needed to determine its effectiveness in humans. Another area of interest is the development of more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential. Finally, the use of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in combination with other drugs or therapies is an area of active investigation, as it may enhance the therapeutic effects of these treatments.
合成法
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate, which is then reacted with cyclopropanecarbonyl chloride to yield N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. The synthesis method has been optimized to produce high yields and purity of the compound, which is essential for its use in scientific research.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. The compound has been shown to increase GABA levels in the brain, which can have a calming and anti-convulsant effect. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has also been shown to reduce alcohol consumption and prevent relapse in animal models of alcohol addiction.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-22-15-7-6-13(10-14(15)18)20-16(21)17(8-9-17)11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIWAPQSRXGADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)
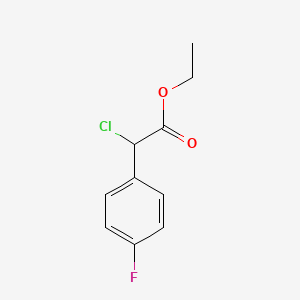

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)


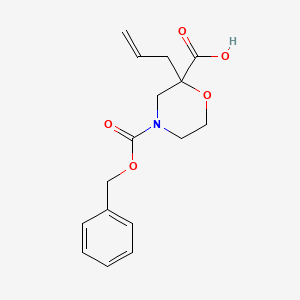
![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)
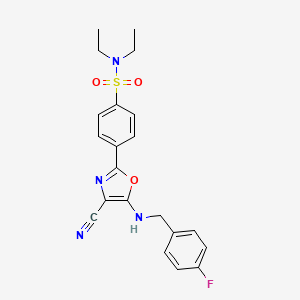
![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)
![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)
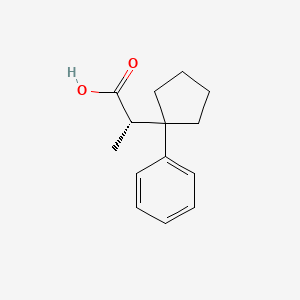
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)